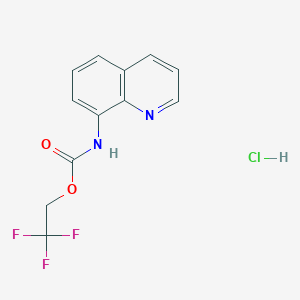![molecular formula C14H20N2O5 B13214004 5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13214004.png)
5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazole ring, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The oxazole ring may also play a role in binding to specific sites on proteins or nucleic acids, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid
- 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
- 5-(1-(Tert-butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid stands out due to its unique combination of the piperidine and oxazole rings. This structural feature provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-10(12(17)18)15-8-20-11/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
DUSIUNYEXZYJOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=C(N=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


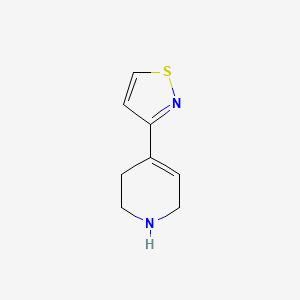

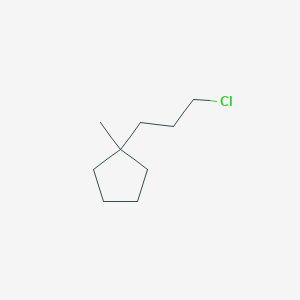

![2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride](/img/structure/B13213948.png)
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B13213956.png)
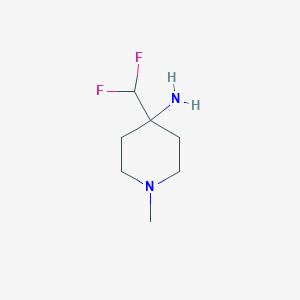
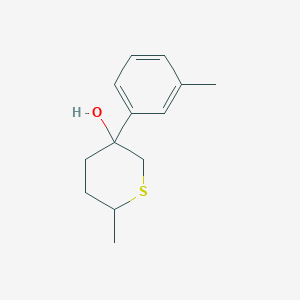
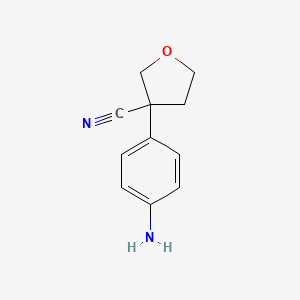
![Methyl({[(3R)-piperidin-3-yl]methyl})amine](/img/structure/B13213986.png)
